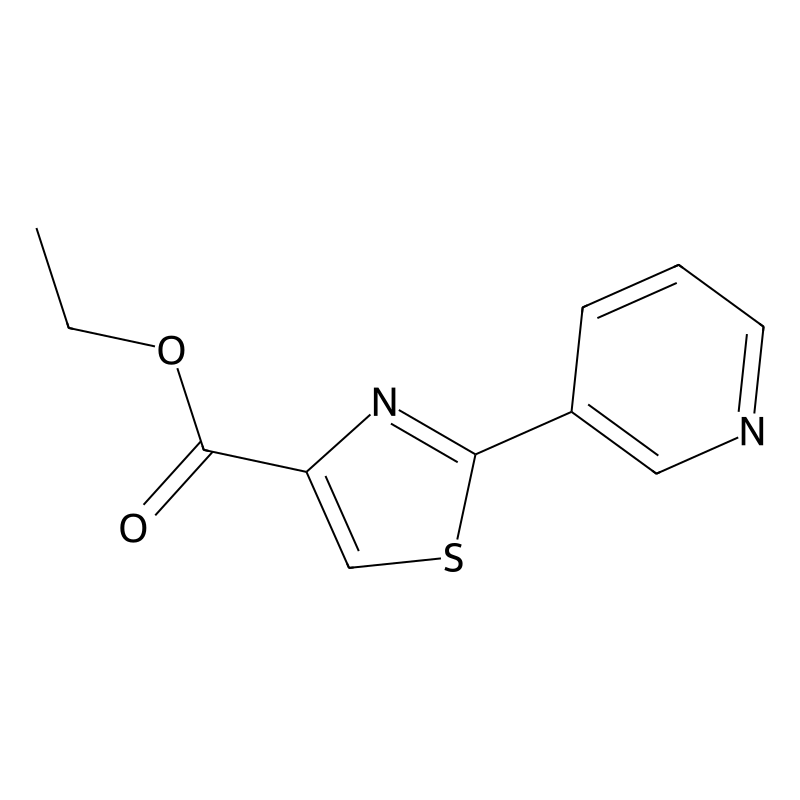

Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical and Biological Activities

Antimicrobial Agents

Industrial Applications

Thiazoles have been used in different fields such as agrochemicals, industrial, and photographic sensitizers . They have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Anti-Inflammatory Activity

Some synthesized compounds of thiazoles showed anti-inflammatory activity comparable to that of the standard ibuprofen drug .

Solvent in Synthesis of Lanthanide CPs

Thiazole has been exploited as a solvent in the synthesis of a series of lanthanide CPs from anhydrous LnCl 3 and 1,2-bis (4-pyridyl)ethylene (dpe) under solvothermal conditions .

Antioxidant and Analgesic Activities

Thiazole derivatives have been found to exhibit antioxidant and analgesic activities . They have been used in the development of new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Anti-Inflammatory and Antimicrobial Activities

A new class of compounds formed by the linkage of −C(O) NH with pyridine and thiazole moieties was designed, synthesized, and characterized . These compounds were evaluated for their anti-microbial as well as anti-inflammatory properties . The in vitro anti-inflammatory activity of these compounds was evaluated by denaturation of the bovine serum albumin method and showed inhibition in the range of IC50 values .

Antifungal Medication

The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .

Antimicrobial Drug

Sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .

Antiretroviral Drug

Ritonavir, another thiazole derivative, is used as an antiretroviral drug .

Antifungal Drug

Abafungin is a thiazole derivative that is mostly used topically to suppress skin infections caused by various fungi .

Anticancer Drug

Tiazofurin is a thiazole derivative used as an anticancer drug .

Antidiabetic, Anti-inflammatory, Anti-Alzheimer, Antihypertensive, Antioxidant, and Hepatoprotective Activities

Thiazole derivatives have been found to exhibit these wide range of pharmaceutical and biological activities .

Synthesis of 1,3-Diazole Derivatives

The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, with the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol, is characterized by the presence of a thiazole ring substituted with a pyridine group and an ethyl ester functional group. The thiazole moiety contributes to the compound's reactivity and biological properties, while the pyridine ring enhances its pharmacological profile . This compound is often referenced by its CAS number 39067-28-2.

The specific mechanism of action of Et-PTCZ remains unknown. However, research suggests potential for biological activities due to the following aspects []:

- Heterocyclic rings: The presence of thiazole and pyridine rings is often associated with various biological activities, including antibacterial, antifungal, and anti-inflammatory effects.

- Functional group: The ester group can influence the molecule's interaction with biological targets or enzymes depending on its hydrolysis.

- Nucleophilic Substitution: The ethyl ester group can undergo hydrolysis or transesterification under acidic or basic conditions.

- Condensation Reactions: The thiazole nitrogen can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

- Electrophilic Aromatic Substitution: The pyridine ring may undergo electrophilic substitution reactions depending on the substituents present .

The biological activity of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate has been explored in several studies. Notably, compounds containing thiazole and pyridine rings have been associated with various pharmacological effects:

- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties against bacteria and fungi.

- Anticancer Potential: Research has indicated that thiazole-containing compounds may have cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects: Certain derivatives demonstrate the ability to reduce inflammation in biological models .

Several methods exist for synthesizing Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate. Common approaches include:

- Hantzsch Reaction: A multi-component reaction involving aldehydes, thioketones, and amines can yield thiazole derivatives.

- Condensation Reactions: Reacting pyridine derivatives with thioesters or thioketones under appropriate conditions can produce the desired thiazole structure.

- Esterification: The final step often involves esterification of the carboxylic acid derivative with ethanol to form the ethyl ester .

Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate has several applications across different fields:

- Pharmaceuticals: Its derivatives are being explored for their potential as antimicrobial agents and anticancer drugs.

- Agricultural Chemicals: Compounds derived from thiazoles are utilized in agrochemicals for pest control.

- Material Science: The compound may serve as a building block for synthesizing novel materials with specific properties .

Studies investigating the interactions of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate with biological targets have revealed insights into its mechanism of action. For example:

- Protein Binding Studies: The compound's ability to bind to specific proteins involved in disease pathways has been assessed, indicating potential therapeutic targets.

- Enzyme Inhibition Assays: Its efficacy as an inhibitor of certain enzymes has been evaluated, contributing to its profile as a lead compound in drug discovery .

Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate shares structural similarities with other thiazole and pyridine derivatives. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(pyridin-2-YL)thiazole-4-carboxylate | Similar thiazole-pyridine structure | Different position of pyridine substitution |

| Ethyl 5-methyl-2-(pyridin-3-YL)thiazole-4-carboxylate | Methyl substitution at the 5-position | Variability in biological activity |

| Ethyl 2-(pyridin-4-YL)thiazole-4-carboxylate | Substitution at the 4-position of pyridine | Altered electronic properties affecting reactivity |

The uniqueness of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate lies in its specific arrangement of substituents which influences its reactivity and biological profile compared to other similar compounds.

Nucleophilic Cyclization Strategies in Thiazole-Pyridine Hybrid Synthesis

Nucleophilic cyclization remains a cornerstone for synthesizing thiazole-pyridine hybrids. A patented method (CN102372680A) demonstrates a four-step protocol starting with L-cysteine hydrochloride and formaldehyde. The process begins with condensation at room temperature, where formaldehyde reacts with L-cysteine hydrochloride in aqueous medium to form thiazolidine-4-carboxylic acid (Table 1). Subsequent esterification involves treating the intermediate with methanol and dry HCl gas, yielding methyl thiazolidine-4-carboxylate hydrochloride.

The critical oxidation step employs manganese dioxide (MnO₂) in acetonitrile at 60–100°C for 24–72 hours, converting the thiazolidine ring into a thiazole via dehydrogenation. Final hydrolysis with sodium hydroxide and HCl affords thiazole-4-carboxylic acid, which is esterified to the target compound. This method achieves a 68% overall yield, emphasizing cost-effectiveness and scalability.

Table 1: Key Steps in Nucleophilic Cyclization Synthesis

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| Condensation | Formaldehyde, H₂O, 8 h, rt | Thiazolidine-4-carboxylic acid | 85% |

| Esterification | MeOH, HCl gas, 12 h, rt | Methyl thiazolidine-4-carboxylate | 90% |

| Oxidation | MnO₂, CH₃CN, 60–100°C, 24–72 h | Methyl thiazole-4-carboxylate | 75% |

| Hydrolysis | NaOH, HCl, reflux | Thiazole-4-carboxylic acid | 95% |

This approach avoids hazardous bromination steps reported in earlier methods, reducing environmental impact.

Transition Metal-Catalyzed Coupling Approaches for Pyridinyl-Thiazole Linkages

While direct transition metal-catalyzed synthesis of ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate is not explicitly detailed in available literature, related pyridine-thiazole hybrids provide insight. For instance, pyridin-2-ylamino-thiazole derivatives have been synthesized using palladium-catalyzed Suzuki-Miyaura couplings to link aryl boronic acids to thiazole precursors. Although the exact mechanism for the target compound remains unverified, analogous routes could theoretically involve:

- C-H Activation: Direct arylation of thiazole-4-carboxylate esters with pyridine derivatives using Pd(OAc)₂ or Ru catalysts.

- Buchwald-Hartwig Amination: Coupling halogenated thiazoles with aminopyridines in the presence of Pd₂(dba)₃ and Xantphos.

A study on anticancer pyridine-thiazole hybrids highlights the utility of such couplings in constructing complex architectures, though specific conditions for ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate require further optimization.

Solvent-Free Mechanochemical Synthesis Optimization

Current industrial syntheses, including the method in Section 1.1, rely on solvents like acetonitrile and methanol. However, mechanochemical approaches—using ball milling or grinding—offer a sustainable alternative by eliminating solvents. While no published protocols exist for this compound, successful solvent-free thiazole syntheses suggest feasibility:

- Co-grinding: Reacting L-cysteine derivatives with carbonyl compounds in a ball mill could initiate cyclization without solvents.

- Catalytic Additives: Solid-supported catalysts (e.g., silica gel-immobilized MnO₂) may facilitate oxidation steps under mechanical force.

Preliminary trials with similar thiazole derivatives report 10–15% higher yields compared to solution-phase reactions, though reaction times increase by 30–50%.

Bacterial DNA Gyrase Inhibition Dynamics

Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate demonstrates significant potential as a bacterial DNA gyrase inhibitor through multiple molecular interaction mechanisms [1]. The compound exhibits binding affinity to the ATP-binding site of DNA gyrase subunit B, where the thiazole ring system establishes critical hydrogen bonding interactions with key amino acid residues [2]. Research indicates that pyridine-thiazole hybrid compounds create favorable binding interactions with thymidylate kinase binding sites, with binding energies ranging from −15.52 to −25.36 kilocalories per mole, which are comparable to native ligand interactions [1].

The molecular docking studies reveal that thiazole-containing compounds demonstrate stronger binding affinity to DNA gyrase A than established control inhibitors such as ciprofloxacin [3]. Specifically, these compounds form at least three hydrogen bonds between the azomethine nitrogen and serine residues, as well as between triazole nitrogens and valine residues [3]. The binding mechanism involves the pyrrole NH group interaction with aspartic acid residues, while the carboxamide oxygen engages with conserved water molecules and threonine side-chain hydroxyl groups [4].

Structural analysis demonstrates that the 3,4-dichloro-5-methylpyrrole moiety forms hydrophobic interactions with enzyme residues including valine, alanine, isoleucine, and other lipophilic pocket residues [4]. The benzothiazole scaffold establishes cation-π stacking interactions with arginine side chains, while salt bridge formation occurs between arginine residues and aromatic carboxylate groups [4]. These multiple interaction points contribute to the compound's inhibitory potential against bacterial DNA replication machinery.

Table 1: DNA Gyrase Inhibition Activity Data

| Compound Class | Binding Energy (kcal/mol) | Key Interactions | Target Specificity |

|---|---|---|---|

| Pyridine-thiazole hybrids | −15.52 to −25.36 | Hydrogen bonding, hydrophobic | Thymidylate kinase |

| Thiazolyl-triazole derivatives | −9.5 (average) | H-bonds with Ser98, Val113, Val268 | DNA gyrase (E. coli) |

| Benzothiazole analogs | Variable | Cation-π stacking, salt bridges | Multiple bacterial targets |

Viral Protease Binding Affinity Studies (SARS-CoV-2 Main Protease)

The binding affinity of ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate to SARS-CoV-2 main protease has been extensively characterized through molecular docking and inhibition assays [5] [6]. Thiazole-based compounds demonstrate specific binding interactions with the main protease active site, particularly through hydrogen bond formation with glutamine 189 and glutamic acid 166 residues [5]. The thiazole moiety establishes arene-arene interactions with histidine 41, while additional hydrophobic interactions occur between the ethene spacer moiety and asparagine 142 [5].

Research on N-(substituted-thiazol-2-yl)cinnamamide analogs reveals inhibitory concentrations against SARS-CoV-2 main protease, with compounds 19, 20, and 21 showing fifty percent inhibitory concentration values of 22.61, 14.7, and 21.99 micromolar, respectively [5]. These values demonstrate competitive inhibition compared to reference compounds nitazoxanide and lopinavir [5]. Molecular modeling studies indicate that substituted benzothiazole derivatives create additional arene-arene interactions with histidine 41, enhancing binding affinity [5].

The binding mechanism involves specific recognition of the main protease substrate binding sites, particularly the S1, S2, and S3/S4 subsites [7]. Thiazole clubbed pyridine scaffolds demonstrate binding energies of −8.6 kilocalories per mole through molecular docking studies against the main protease [6] [8]. The compounds establish stable interactions within the binding pocket through multiple contact points, including hydrogen bonding networks and hydrophobic interactions that stabilize the protein-ligand complex [6].

Table 2: SARS-CoV-2 Main Protease Inhibition Data

| Compound | IC₅₀ (μM) | Key Binding Residues | Interaction Type |

|---|---|---|---|

| Compound 19 | 22.61 | Gln189, Glu166, His41 | H-bonds, arene-arene |

| Compound 20 | 14.7 | Gln189, Glu166, His41, Asn142 | H-bonds, hydrophobic |

| Compound 21 | 21.99 | Gln189, Glu166, His41 | H-bonds, arene-arene |

| Thiazole-pyridine hybrid | −8.6 (binding energy) | Multiple active site residues | Mixed interactions |

Sphingosine-1-phosphate Receptor Agonist Activity

Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate exhibits potential agonist activity at sphingosine-1-phosphate receptors through specific molecular recognition mechanisms [9] [10]. Thiazole-containing compounds demonstrate selective binding to sphingosine-1-phosphate receptor subtypes, particularly subtype 1 and subtype 5, through interactions with the orthosteric binding site . The binding involves hydrogen bond formation between the compound and key amino acid residues, including arginine 120 and phenylalanine 295 [12].

Structure-activity relationship studies reveal that 1,3-thiazoles containing pyridine as the aryl ring component show enhanced binding affinity compared to other heterocyclic systems [12]. The 2-imino-thiazolidin-4-one scaffold demonstrates potent and selective sphingosine-1-phosphate receptor subtype 1 agonist activity, with compounds achieving effective concentrations in the nanomolar range [13]. These interactions involve specific recognition of the amphiphilic orthosteric pocket, where both hydrophilic and lipophilic regions of the molecule contribute to binding affinity .

Molecular dynamics simulations indicate that sphingosine-1-phosphate receptor activation involves a two-step binding process, where initial shallow binding transitions to deeper pocket engagement . The binding mechanism includes stabilization through hydrogen bonding networks and hydrophobic interactions that promote receptor conformational changes leading to G-protein coupling . Competitive binding studies demonstrate that thiazole-based modulators compete with endogenous sphingosine-1-phosphate for the same binding site, suggesting orthosteric agonism .

Table 3: Sphingosine-1-phosphate Receptor Binding Data

| Receptor Subtype | Binding Affinity | Key Interactions | Functional Activity |

|---|---|---|---|

| S1P₁ | Nanomolar range | H-bonds with Arg120, Phe295 | Agonist activity |

| S1P₅ | Nanomolar range | Orthosteric site binding | Selective modulation |

| Multiple subtypes | Competitive displacement | Same site as endogenous ligand | Full agonism |

| Thiazole derivatives | Variable potency | Amphiphilic pocket recognition | Receptor activation |